![molecular formula C10H16N6O B2505802 N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1797604-95-5](/img/structure/B2505802.png)
N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide involves the inhibition of ACE activity, which leads to a decrease in the production of angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting its production, the compound helps to lower blood pressure. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to lower blood pressure in animal models of hypertension. It has also been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide in lab experiments is its specificity for ACE inhibition. This makes it a useful tool for studying the role of ACE in various physiological processes. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for other conditions such as heart failure and diabetes. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on the caspase cascade. Additionally, future research could focus on developing more specific inhibitors of ACE that could be used as therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide involves the reaction between 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid and 1-cyano-1,2-dimethylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Research on N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide has focused on its potential as a therapeutic agent for various conditions such as hypertension, cardiovascular diseases, and cancer. Studies have shown that the compound exhibits anti-hypertensive effects by inhibiting the activity of angiotensin converting enzyme (ACE). It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5-methyltetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-7(2)10(4,6-11)12-9(17)5-16-8(3)13-14-15-16/h7H,5H2,1-4H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLKTAGXQCMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.